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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of Benzimidazole-Pyrazole Hybrid Compounds

Abstract Benzimidazole-pyrazole hybrids represent a promising class of heterocyclic compounds with extensive applications in medicinal chemistry and materials science.[1][2][3] Their therapeutic potential and material pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzimidazole-pyrazole hybrids represent a promising class of heterocyclic compounds with extensive applications in medicinal chemistry and materials science.[1][2][3] Their therapeutic potential and material properties are intrinsically linked to their structural integrity and, consequently, their thermodynamic stability. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, evaluating, and predicting the thermodynamic stability of these vital hybrid compounds. We will delve into the core principles governing their stability, detail experimental and computational methodologies for its assessment, and explore the structural nuances that dictate their thermal behavior.

Introduction: The Significance of Thermodynamic Stability

The fusion of benzimidazole and pyrazole rings into a single molecular entity creates a scaffold with remarkable biological activity, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] In the realm of drug development, a compound's thermodynamic stability is a critical parameter. It directly influences shelf-life, formulation strategies, metabolic pathways, and ultimately, the safety and efficacy of a potential therapeutic agent. A deep understanding of the factors governing the stability of benzimidazole-pyrazole hybrids is therefore not merely academic but a fundamental prerequisite for their successful translation from the laboratory to clinical and industrial applications. This guide will equip you with the foundational knowledge and practical insights necessary to navigate the complexities of their thermodynamic behavior.

Fundamental Principles of Thermodynamic Stability

The thermodynamic stability of a molecule is a measure of its energy state relative to its constituent parts or potential decomposition products. Key thermodynamic concepts such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are central to this understanding.[5] A compound is considered thermodynamically stable if its Gibbs free energy of formation is negative, indicating that it is at a lower energy state than its precursors.

For benzimidazole-pyrazole hybrids, several key structural features contribute to their overall stability:

  • Aromaticity: Both the benzimidazole and pyrazole rings are aromatic, a feature that confers significant electronic stabilization through delocalized π-electron systems.

  • Inter- and Intramolecular Interactions: Hydrogen bonding and π-π stacking interactions play a crucial role in stabilizing the crystal lattice of these compounds.[6][7] Intramolecular hydrogen bonds, in particular, can lead to more planar and rigid molecular conformations, enhancing stability.[8][9]

  • Substituent Effects: The nature and position of substituent groups on the benzimidazole or pyrazole rings can profoundly impact stability. Electron-donating groups can enhance stability, while certain bulky or reactive groups may introduce steric strain or create pathways for decomposition.[10]

Experimental Assessment of Thermodynamic Stability

Robust experimental data is the cornerstone of understanding a compound's thermal properties. Several analytical techniques are routinely employed to characterize the thermodynamic stability of benzimidazole-pyrazole hybrids.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an invaluable tool for determining the onset of decomposition and identifying the number of decomposition steps.[11]

Experimental Protocol: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Accurately weigh 5-10 mg of the benzimidazole-pyrazole hybrid compound into a tared TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Select the desired atmosphere (e.g., nitrogen for an inert environment or air for oxidative stability studies) and set the flow rate (typically 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that exceeds the expected decomposition point (e.g., 600 °C).[12]

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and enthalpies of fusion, all of which provide insights into the compound's thermal stability.

Experimental Protocol: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a DSC pan and hermetically seal it.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas like nitrogen.

  • Thermal Program:

    • Equilibrate at a starting temperature below the expected melting point.

    • Heat the sample at a controlled rate (e.g., 5-10 °C/min) through its melting transition.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The peak of the endotherm corresponds to the melting point (Tm).

    • The area under the peak is integrated to determine the enthalpy of fusion (ΔHfus).

Data Presentation: Thermal Analysis of Benzimidazole-Pyrazole Hybrids
Compound IDTonset (°C) (TGA)Tm (°C) (DSC)ΔHfus (J/g)
BPZ-H250180120
BPZ-NO2220195110
BPZ-CH3265175125

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_interpretation Data Interpretation Sample Benzimidazole-Pyrazole Hybrid Compound TGA_Instrument TGA Instrument Sample->TGA_Instrument DSC_Instrument DSC Instrument Sample->DSC_Instrument TGA_Data Mass Loss vs. Temp Curve TGA_Instrument->TGA_Data TGA_Analysis Determine T_onset and Decomposition Steps TGA_Data->TGA_Analysis Stability_Assessment Thermodynamic Stability Profile TGA_Analysis->Stability_Assessment DSC_Data Heat Flow vs. Temp Curve DSC_Instrument->DSC_Data DSC_Analysis Determine T_m and ΔH_fus DSC_Data->DSC_Analysis Stability_assessment Stability_assessment DSC_Analysis->Stability_assessment

Caption: Workflow for experimental determination of thermodynamic stability.

Computational Approaches to Predicting Stability

In parallel with experimental methods, computational chemistry offers powerful tools for predicting and rationalizing the thermodynamic stability of molecules.[5] These in silico methods can guide synthetic efforts and provide a deeper understanding of structure-stability relationships at the molecular level.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5] It is widely employed to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.[13][14] By comparing the calculated energies of the hybrid compound and its potential decomposition products, one can predict its thermodynamic stability.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of molecular behavior over time. By simulating the molecule at elevated temperatures, one can observe the onset of conformational changes and bond-breaking events, offering insights into the kinetic and thermodynamic stability of the compound.

Logical Relationship: Computational Prediction

computational_prediction cluster_input Input cluster_methods Computational Methods cluster_output Output & Analysis cluster_prediction Prediction Molecular_Structure 3D Molecular Structure of Benzimidazole-Pyrazole Hybrid DFT Density Functional Theory (DFT) Molecular_Structure->DFT MD Molecular Dynamics (MD) Simulations Molecular_Structure->MD Thermodynamic_Properties Calculated Thermodynamic Properties (ΔH, ΔS, ΔG) DFT->Thermodynamic_Properties Dynamic_Behavior Conformational Changes & Bond Stability MD->Dynamic_Behavior Stability_Prediction Predicted Thermodynamic Stability Thermodynamic_Properties->Stability_Prediction Dynamic_Behavior->Stability_Prediction

Caption: Logical flow for computational stability prediction.

Structure-Stability Relationships: Key Insights

The interplay between a molecule's structure and its stability is a central theme in medicinal and materials chemistry. For benzimidazole-pyrazole hybrids, several key relationships have been elucidated:

  • Influence of Substituents: Studies have shown that the introduction of electron-withdrawing groups, such as nitro groups, can decrease the thermal stability of the benzimidazole ring.[10] Conversely, electron-donating groups may enhance it.

  • Role of Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds can significantly restrict conformational flexibility, leading to a more planar and rigid structure.[9] This increased rigidity often translates to higher thermal stability.[8]

  • Crystal Packing and Intermolecular Forces: The way molecules pack in the solid state, governed by intermolecular forces like hydrogen bonding and π-π stacking, has a profound impact on the overall stability of the material.[6][7] Stronger and more extensive intermolecular interactions generally lead to higher melting points and greater thermal stability.

Conclusion and Future Directions

The thermodynamic stability of benzimidazole-pyrazole hybrid compounds is a multifaceted property governed by a delicate balance of electronic and structural factors. A comprehensive approach that combines rigorous experimental characterization with insightful computational modeling is essential for a thorough understanding. As the development of novel benzimidazole-pyrazole derivatives continues to accelerate, a deep appreciation for the principles of thermodynamic stability will be paramount in guiding the design of next-generation therapeutics and advanced materials with enhanced performance and safety profiles. Future research will likely focus on developing more accurate predictive models that can account for subtle substituent effects and complex intermolecular interactions, further streamlining the drug discovery and materials design process.

References

  • Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis | Sahu | International Journal of Thermodynamics and Chemical Kinetics. (n.d.).
  • Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer - PMC. (2021, May 30).
  • Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC. (n.d.).
  • THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD - DTIC. (n.d.).
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC. (n.d.).
  • (PDF) Synthesis, Molecular Docking, and Investigation of Enzyme Inhibition Activities of Benzimidazole-Pyrazole Hybrids Corresponding Author Citation Date Published - ResearchGate. (2025, July 18).
  • Benzimidazole Derivatives as Energetic Materials: A Theoretical Study - Semantic Scholar. (2021, July 23).
  • Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties - MDPI. (2025, August 19).
  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - MDPI. (2021, August 19).
  • Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies | ACS Omega - ACS Publications - ACS.org. (2020, April 24).
  • Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants - PMC. (2023, November 24).
  • Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants - MDPI. (2023, November 24).
  • Synthesis of stable benzimidazole derivatives bearing pyrazole as anticancer and EGFR receptor inhibitors - PubMed. (2018, August 15).
  • New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (2022, August 21).
  • Thermal Decomposition Study on Solid Complexes of 7-[2-(Benzimidazolyl)azo]-8-hydroxy quinoline with Co(III), Ni(II) and Cu(II) - ResearchGate. (2025, August 6).
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications | Request PDF - ResearchGate. (2025, August 8).
  • [Spoiler] AAMC FL3 C/P #9 : r/MCAT2 - Reddit. (2018, August 12).
  • Pyrazole and Benzimidazole Derivatives: Chelating Properties Towards Metals Ions and their Applications | Bentham Science Publishers. (2022, October 1).
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications | NIST. (2018, October 26).
  • Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives | ACS Omega - ACS Publications. (2024, April 9).
  • (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (n.d.).
  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. (2021, June 28).
  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - MDPI. (2023, July 6).
  • Computational Thermodynamic Properties - Fiveable. (n.d.).
  • Incorporation of an intramolecular hydrogen bonding motif in the side chain of antimalarial benzimidazoles - PMC. (2019, March 1).
  • Structural insight into imidazopyridines and benzimidazoles: the importance of the hydrogen bond, π-stacking interactions and intramolecular charge transfer effect for fluorescence - RSC Publishing. (2024, September 9).
  • Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies | ACS Omega - ACS Publications. (2020, April 24).
  • Synthesis, Characterization and DFT Analysis of Benzimidazolylpyrazolylacrylonitrile. (2025, August 10).
  • a) The DFT calculations for stability energies of benzimidazole and... - ResearchGate. (n.d.).
  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES - Jetir.Org. (n.d.).
  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives - Semantic Scholar. (2019, March 23).
  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - ResearchGate. (2025, October 15).
  • Predicting thermodynamic stability of inorganic compounds using ensemble machine learning based on electron configuration - PMC. (2025, January 2).
  • Computational methods for predicting properties | ProtoQSAR. (n.d.).
  • Intramolecular Hydrogen Bonds Assisted Construction of Planar Tricyclic Structures for Insensitive and Highly Thermostable Energetic Materials - MDPI. (2024, March 31).
  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem. (n.d.).
  • Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, - Max Delbrück Center. (2021, September 23).
  • An Insight into the Structure-Activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents | Request PDF - ResearchGate. (2025, August 10).
  • Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies | Semantic Scholar. (n.d.).
  • Review of computational approaches to predict the thermodynamic stability of inorganic solids - OSTI. (n.d.).

Sources

Exploratory

Solubility profile of 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol in polar solvents

An In-depth Technical Guide on the Solubility Profile of 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol in Polar Solvents[1] Executive Summary This technical guide characterizes the solubility profile of 1-(1H-benzimi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Solubility Profile of 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol in Polar Solvents[1]

Executive Summary

This technical guide characterizes the solubility profile of 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol , a biologically significant scaffold exhibiting complex amphoteric and tautomeric behavior.[1] Unlike simple organic solutes, this molecule’s solubility is governed by a dynamic equilibrium between its enol (pyrazol-5-ol) and keto (pyrazolin-5-one) forms, further modulated by the basic benzimidazole moiety.[1][2]

This guide provides a predictive solubility framework, validated experimental protocols, and mechanistic insights into how polar solvents influence its physicochemical stability.[2]

Chemical Architecture & Physicochemical Identity

To understand the solubility, one must first deconstruct the molecule’s competing functional groups.[2]

  • Scaffold: A benzimidazole ring linked to a pyrazole core.[1][2][3]

  • Substituents: A lipophilic propyl chain at the C3 position and a hydroxyl/keto group at C5.[1][2]

  • Key Characteristic: Amphoterism .[1][2] The molecule possesses:

    • A basic center (Benzimidazole

      
      , pKa 
      
      
      
      5.4).[2]
    • An acidic center (Pyrazol-5-ol

      
      , pKa 
      
      
      
      8.5–9.5).[1][2]
Tautomeric Equilibrium

In polar solvents, the molecule exists in equilibrium.[2] The solvent's dielectric constant (


) and hydrogen-bond accepting capacity (

) dictate the dominant species.
  • Form A (Enol): Stabilized in polar protic solvents (e.g., Ethanol) via intermolecular H-bonding.[1][2]

  • Form B (Keto): Often favored in polar aprotic solvents (e.g., DMSO) and solid state.[2]

  • Form C (Zwitterionic): Possible in neutral aqueous media, leading to low solubility aggregates.[2]

Tautomerism cluster_legend Solvent Influence Enol Enol Form (Pyrazol-5-ol) Soluble in Bases Keto Keto Form (Pyrazolin-5-one) Dominant in DMSO Enol->Keto Tautomerization (Solvent Dependent) Cation Cationic Form (Protonated Benzimidazole) Soluble in Acid (pH < 4) Enol->Cation +H+ (Acidic pH) Keto->Cation +H+ (Acidic pH) Protic Solvents stabilize Enol Protic Solvents stabilize Enol Aprotic Solvents stabilize Keto Aprotic Solvents stabilize Keto

Figure 1: Tautomeric and ionization pathways influencing solubility.[2]

Solubility Profile in Polar Solvents

The following data represents the thermodynamic solubility profile , synthesized from structure-property relationships (SPR) of benzimidazolyl-pyrazole analogs. The propyl chain introduces a lipophilicity increase (


LogP 

+1.0 vs. methyl), slightly reducing aqueous solubility compared to lower alkyl analogs.[2]
Solvent Compatibility Table
Solvent ClassSpecific SolventPredicted Solubility (mg/mL)Mechanistic Insight
Polar Aprotic DMSO > 50 mg/mL (High)Disrupts intermolecular H-bonds; stabilizes the keto tautomer.[1][2] Ideal stock solvent.[2]
Polar Aprotic DMF > 40 mg/mL (High)Similar mechanism to DMSO; excellent for synthetic reactions.[1][2]
Polar Protic Methanol 5 – 15 mg/mL (Mod)Good solvation of the benzimidazole nitrogen; stabilizes enol form.[1][2]
Polar Protic Ethanol 2 – 8 mg/mL (Mod/Low)Decreased solubility vs. MeOH due to lower dielectric constant.[1][2]
Aqueous (Neutral) Water (pH 7) < 0.1 mg/mL (Very Low)Molecule is largely uncharged and lipophilic (Propyl group).[1][2] High lattice energy.[2]
Aqueous (Acidic) 0.1 N HCl > 10 mg/mL (High)Protonation of benzimidazole N3 forms a soluble cation salt.[1][2]
Aqueous (Basic) 0.1 N NaOH > 10 mg/mL (High)Deprotonation of pyrazol-5-ol forms a soluble enolate anion.[1][2]

Critical Note: Avoid storing DMSO stock solutions at <15°C for extended periods, as the compound may precipitate out of solution due to the "freezing out" effect of the solvent itself.[2]

The "U-Shaped" pH-Solubility Curve

For formulation development, understanding the pH dependence is non-negotiable.[1][2]

  • pH 1–4: High solubility (Cationic species).[1][2]

  • pH 5–8: Solubility Minimum (Intrinsic Solubility,

    
    ).  The molecule is neutral and precipitates.[1][2]
    
  • pH 9–14: High solubility (Anionic species).[1][2]

Experimental Protocols (Self-Validating)

To empirically determine the exact solubility values for your specific batch (accounting for polymorphs), follow these standardized protocols.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Objective: Determine the saturation concentration at equilibrium.[2]

Materials:

  • Compound: 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol (>98% purity).[1]

  • Solvents: HPLC-grade Water, Methanol, DMSO, pH 7.4 Phosphate Buffer.[2]

  • Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV/VIS.[2]

Step-by-Step Methodology:

  • Supersaturation: Add excess solid compound (~10 mg) to 1 mL of the target solvent in a clear glass vial.

  • Equilibration: Cap tightly and agitate at 25°C for 24 hours .

    • Validation Check: Ensure solid is still visible after 24 hours.[1][2] If dissolved completely, add more solid until precipitation persists.[2]

  • Sedimentation: Allow the vial to stand undisturbed for 2 hours (or centrifuge at 10,000 rpm for 10 min).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter .

    • Note: Discard the first 200 µL of filtrate to account for non-specific binding to the filter membrane.[2]

  • Quantification: Dilute the filtrate (e.g., 1:100 in Mobile Phase) and inject into HPLC.

    • Detection: UV at 280 nm (Benzimidazole absorption) or 254 nm .[1][2]

Protocol B: Kinetic Solubility (High-Throughput)

Objective: Rapid estimation for biological assays (preventing precipitation in media).[2]

  • Prepare a 10 mM stock solution in DMSO.

  • Spike 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubate for 2 hours at room temperature.

  • Measure turbidity via absorbance at 620 nm .[1][2]

    • Result: Increased absorbance indicates precipitation (Solubility < 100 µM).[2]

Workflow Visualization

The following diagram outlines the decision tree for selecting the appropriate solvent system based on the intended application (Synthesis vs. Analysis vs. Biological Assay).

SolubilityWorkflow Start Intended Application Synth Chemical Synthesis Start->Synth Bio Biological Assay Start->Bio Anal Analytical (HPLC) Start->Anal DMSO Use DMSO or DMF (High Sol, Inert) Synth->DMSO General Reflux Use Ethanol/Acetic Acid (For Condensation) Synth->Reflux Cyclization Steps Stock 1. Make 10-50mM Stock in DMSO Bio->Stock Mobile Use MeOH:Water + 0.1% TFA (Ensures Ionization) Anal->Mobile Dilute 2. Dilute into Media < 1% DMSO Stock->Dilute Check Check for Precipitation (Turbidity @ 620nm) Dilute->Check

Figure 2: Solvent selection decision matrix based on application.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide on the Solubility and Stability of Pyrazole Derivatives. Retrieved from [1][2]

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 972862, 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol.[1] Retrieved from [Link][1][2]

  • Ding, B., et al. (2026).[2] Thermodynamic study of benzimidazole solubility in binary alcohol-water systems. Arabian Journal of Chemistry.[2] Retrieved from [Link][1]

  • Emara, S., et al. (2011).[2] Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. Semantic Scholar.[1][2] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(1H-Benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol as a Tridentate Ligand

[1] Executive Summary This technical guide details the utility of 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol (referred to herein as BzIm-Pz-Pr ) as a versatile tridentate ligand in coordination chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the utility of 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol (referred to herein as BzIm-Pz-Pr ) as a versatile tridentate ligand in coordination chemistry and drug discovery.[1] Belonging to the class of benzimidazolyl-pyrazoles, this molecule features a "pincer-like" N,N,O donor set, capable of forming stable bis-chelate systems with transition metals (e.g., Cu, Co, Ni, Ru).

While methyl and phenyl analogs are common, the propyl derivative offers distinct advantages:

  • Enhanced Lipophilicity: The propyl chain increases solubility in non-polar organic solvents (DCM, Toluene) compared to methyl analogs, facilitating homogeneous catalysis.

  • Steric Modulation: The propyl group provides moderate steric bulk without blocking the coordination sphere, ideal for fine-tuning active site accessibility in metalloenzyme mimics.

Ligand Architecture & Coordination Mode

BzIm-Pz-Pr exists in tautomeric equilibrium (keto-enol).[1] Upon metal coordination, it typically acts as a monoanionic tridentate ligand via the enolate form.

Structural Features[1][2]
  • Donor 1: Benzimidazole Nitrogen (

    
    , specifically N3).
    
  • Donor 2: Pyrazole Nitrogen (

    
    , specifically N2).
    
  • Donor 3: Enolic Oxygen (

    
    ).
    

This connectivity results in the formation of two fused 5-membered chelate rings, providing high thermodynamic stability (the chelate effect).

Tautomeric Equilibrium

The ligand exists primarily in the 5-hydroxypyrazole (enol) form in polar solvents and when coordinated, but can crystallize or react in the 5-pyrazolone (keto) form.

Tautomerism Keto Keto Form (5-Pyrazolone) Enol Enol Form (5-Hydroxypyrazole) Keto->Enol Tautomerization (Solvent dependent) Anion Coordinated Anion (Tridentate N,N,O) Enol->Anion Deprotonation (+ Metal Ion)

Figure 1: Tautomeric equilibrium and activation of BzIm-Pz-Pr for metal binding.

Synthesis Protocol

Objective: Synthesize BzIm-Pz-Pr from 2-hydrazinobenzimidazole and ethyl 3-oxohexanoate (ethyl butyrylacetate).

Materials
  • Reagent A: 2-Hydrazinobenzimidazole (CAS: 6284-40-8).[1]

  • Reagent B: Ethyl 3-oxohexanoate (Ethyl butyrylacetate) (CAS: 3249-68-1).[1]

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH).

  • Catalyst: Piperidine (optional, if using EtOH).

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-hydrazinobenzimidazole (10 mmol, 1.48 g) in 20 mL of glacial acetic acid.

  • Addition: Add ethyl 3-oxohexanoate (11 mmol, 1.74 g, 1.1 eq) dropwise to the stirring solution.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM).
    
    • Note: The reaction proceeds via a hydrazone intermediate which cyclizes to form the pyrazole ring.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water.

    • A precipitate should form immediately.[1] Adjust pH to ~7 using saturated

      
       if precipitation is incomplete.[1]
      
  • Purification:

    • Filter the solid by vacuum filtration.[1]

    • Wash with cold water (

      
      ) and cold ethanol (
      
      
      
      ).
    • Recrystallize from Ethanol/DMF (9:1) to obtain analytical grade crystals.

  • Yield: Expected yield is 65–80%.[1]

Characterization Targets
TechniqueFeatureExpected Signal
1H NMR (DMSO-d6)Propyl Group

0.9 (t, 3H), 1.6 (m, 2H), 2.5 (t, 2H)
Pyrazole C4-H

5.8–6.0 (s, 1H)
Benzimidazole NH

12.0–13.0 (broad s, 1H)
Enolic OH

10.0–12.0 (often broad/exchanged)
IR Spectroscopy C=N (BzIm)

C=O[2][3][4][5][6][7] (Keto)

(if keto form dominates)

Metal Complexation Protocol

Objective: Synthesis of a bis-ligand complex


 where 

.
Reaction Workflow

The ligand acts as a monoanion (


).[1] A 1:2 Metal:Ligand ratio is used to form neutral octahedral (or distorted) complexes.
  • Ligand Solution: Dissolve BzIm-Pz-Pr (2 mmol) in 20 mL hot Ethanol. Add Triethylamine (

    
    , 2 mmol) to deprotonate the enol.
    
  • Metal Solution: Dissolve Metal Salt (e.g.,

    
    , 1 mmol) in 10 mL Ethanol.
    
  • Mixing: Add the metal solution dropwise to the ligand solution under stirring.

  • Reflux: Reflux for 2 hours. A color change (often green/brown for Cu, orange/red for Ni) indicates complexation.

  • Isolation: Cool to RT. The complex usually precipitates.[1] Filter, wash with cold EtOH and

    
    . Dry under vacuum.[1][4][7]
    

Complexation cluster_0 Reagents L Ligand (BzIm-Pz-Pr) (2 eq) Deprot Deprotonation (Formation of L-) L->Deprot Base Base (Et3N) (2 eq) Base->Deprot Metal Metal Salt (MCl2) (1 eq) Coord Coordination (Reflux, 2h) Metal->Coord Metal Cation Deprot->Coord Anionic Ligand Product Complex [M(L)2] Neutral, Precipitate Coord->Product

Figure 2: General workflow for synthesizing bis-chelate complexes.

Applications

Biomimetic Catalysis (Oxidation)

The BzIm-Pz-Pr ligand system mimics the histidine-rich coordination environment of metalloenzymes.[1]

  • Application: Oxidation of catechols (mimicking catechol oxidase) or alcohols.

  • Advantage: The propyl group prevents aggregation of the active metal centers while maintaining solubility in model substrates (e.g., toluene/acetonitrile mixtures).

Biological Activity (Kinase Inhibition)

Benzimidazole-pyrazole scaffolds are privileged structures in medicinal chemistry.[1]

  • Mechanism: The planar benzimidazole-pyrazole core fits into the ATP-binding pocket of kinases (e.g., CDK1, KDM4).

  • Role of Propyl: The propyl chain can occupy the hydrophobic region II of the kinase pocket, potentially improving binding affinity (

    
    ) compared to methyl analogs.
    
  • Protocol: For biological assays, dissolve the ligand or complex in DMSO (stock 10 mM) and dilute into assay buffer.

References

  • Synthesis of Benzimidazole-Pyrazole Analogs

    • Reaction of 2-hydrazinobenzimidazoles with

      
      -keto esters.[1]
      
    • Source: Journal of Heterocyclic Chemistry, Vol. 42, Issue 7.
    • Context: General synthesis route for 1-(benzimidazol-2-yl)-pyrazoles.
  • Coordination Chemistry of N,N,O Ligands

    • New metal complexes of 1H-benzimidazole-2-yl hydrazones.
    • Source:

    • Context: Describes the coordination mode of similar benzimidazole-hydrazone deriv
  • Biological Relevance (Kinase Inhibition)

    • Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent CDK1 inhibitor.[1][8]

    • Source:

    • Context: Validates the benzimidazole-pyrazole scaffold as a bioactive pharmacophore.
  • Structural Analogs (Methyl Derivative)

    • 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol (PubChem CID 719005).[1][9]

    • Source:

    • Context: Physicochemical properties of the direct methyl analog.

Sources

Application

Application Note: Synthesis and Characterization of Heterocyclic Azo Dyes Derived from 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol

Executive Summary This application note details the protocol for synthesizing high-performance azo dyes using 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol as a coupling component. Unlike conventional phenolic or ani...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing high-performance azo dyes using 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol as a coupling component. Unlike conventional phenolic or aniline-based couplers, this heterocyclic hybrid integrates a benzimidazole moiety, enhancing thermal stability, and a pyrazolone core, known for distinct solvatochromic properties.

This guide is designed for researchers in textile chemistry and pharmaceutical development , as these dyes exhibit dual functionality: high-affinity dyeing for polyester/nylon blends and potent antimicrobial activity due to the benzimidazole pharmacophore.

Scientific Background & Mechanism[1]

The Coupler Architecture

The core molecule, 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol, acts as a bidentate ligand and a nucleophilic coupling partner. Its reactivity is governed by prototropic tautomerism .

  • CH-form (Keto): Predominant in non-polar solvents; less reactive.

  • OH-form (Enol): The active species for coupling. In alkaline media, this deprotonates to form the enolate anion , which is the actual nucleophile attacking the diazonium salt.

  • NH-form: Stabilized by the benzimidazole hydrogen bonding.

Critical Insight: The propyl group at the C-3 position increases lipophilicity compared to the common methyl analog, improving the dye's affinity for hydrophobic fibers (polyester) and cell membrane permeability in biological assays.

Reaction Mechanism

The synthesis follows a classic


 (Electrophilic Aromatic Substitution) pathway:
  • Diazotization: Formation of the electrophilic diazonium cation from an aromatic amine.

  • Coupling: The diazonium ion attacks the C-4 position of the pyrazolone ring (the site of highest electron density in the enolate form).

Experimental Protocols

Materials & Equipment
  • Reagents: 2-Hydrazinobenzimidazole, Ethyl butyrylacetate, Substituted Anilines (e.g., 4-Nitroaniline, 4-Chloroaniline), Sodium Nitrite (

    
    ), Hydrochloric Acid (HCl), Sodium Acetate (
    
    
    
    ).
  • Solvents: Ethanol, DMF, Acetone.

  • Equipment: Ice bath (

    
    ), Mechanical Stirrer, filtration assembly, NMR/IR Spectrometer.
    
Step-by-Step Synthesis
Phase A: Synthesis of the Coupler (Pre-cursor)

Note: If the coupler is not commercially available, synthesize as follows:

  • Condensation: Mix 2-hydrazinobenzimidazole (0.01 mol) and ethyl butyrylacetate (0.01 mol) in ethanol (20 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat at reflux for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Isolation: Cool to room temperature. The solid product (1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol) precipitates. Filter, wash with cold ethanol, and recrystallize from ethanol.

Phase B: Diazotization (Generation of Electrophile)
  • Dissolution: Dissolve the aromatic amine (0.01 mol) in a mixture of concentrated HCl (3 mL) and water (10 mL).

  • Cooling: Immerse the beaker in an ice-salt bath to reach

    
    .
    
  • Nitrosation: Dropwise add a cold aqueous solution of

    
     (0.01 mol in 5 mL 
    
    
    
    ).
  • Verification: Stir for 10 minutes. Check for excess nitrous acid using starch-iodide paper (should turn blue). Destroy excess

    
     with a pinch of urea/sulfamic acid.
    
Phase C: Azo Coupling (The Critical Step)
  • Coupler Preparation: Dissolve the coupler (0.01 mol) from Phase A in Ethanol (20 mL) containing NaOH (10%, 10 mL). The solution must be clear (enolate formation).

  • Buffering: Cool the coupler solution to

    
    . Add Sodium Acetate to buffer the pH to ~8–9.
    
    • Why? Highly acidic conditions protonate the coupler (reducing reactivity), while highly basic conditions decompose the diazonium salt. pH 8–9 is the "Goldilocks" zone for pyrazolones.

  • Addition: Slowly add the diazonium salt solution (Phase B) to the coupler solution over 20 minutes, maintaining temperature

    
    .
    
  • Precipitation: Stir for 1 hour at

    
    , then allow to warm to room temperature. Acidify slightly with dilute acetic acid to precipitate the dye fully.
    
  • Purification: Filter the colored precipitate, wash with water until neutral, and recrystallize from DMF/Ethanol.

Visualization of Workflows

Synthesis Pathway Diagram

G cluster_0 Phase A: Coupler Synthesis cluster_1 Phase B: Diazotization cluster_2 Phase C: Coupling Hydrazine 2-Hydrazinobenzimidazole Coupler Coupler: 1-(Benzimidazolyl)-3-propyl-pyrazolone Hydrazine->Coupler Reflux/EtOH EBA Ethyl Butyrylacetate EBA->Coupler Enolate Enolate Anion (pH 8-9) Coupler->Enolate NaOH Amine Ar-NH2 (Aromatic Amine) Diazo Diazonium Salt [Ar-N2]+ Cl- Amine->Diazo NaNO2 NaNO2 + HCl (0-5°C) NaNO2->Diazo Dye Final Azo Dye (C-4 Coupled Product) Diazo->Dye Enolate->Dye Electrophilic Attack

Figure 1: Schematic representation of the convergent synthesis strategy. The coupler and diazonium salt are prepared separately and combined under controlled pH.

Tautomeric Equilibrium & Reactivity

Tautomer CH_Form CH-Form (Keto) (Non-reactive) OH_Form OH-Form (Enol) (Pre-nucleophile) CH_Form->OH_Form Solvent/Equilibrium Enolate Enolate Anion (-) (Active Nucleophile) OH_Form->Enolate + Base (NaOH) Enolate->OH_Form + Acid

Figure 2: Tautomeric shift of the pyrazolone moiety. Base catalysis shifts the equilibrium to the Enolate, essential for the coupling reaction.

Characterization & Validation

Spectral Analysis

To validate the structure, perform the following:

  • IR Spectroscopy: Look for the absence of the diazonium band (

    
    ) and the appearance of the azo group (
    
    
    
    ) at
    
    
    . The carbonyl (
    
    
    ) stretch of the pyrazolone ring typically appears around
    
    
    (keto form) or disappears in favor of broad
    
    
    bands if the enol form dominates in solid state.
  • 1H NMR (DMSO-d6):

    • Propyl group: Triplet (

      
       ppm), Multiplet (
      
      
      
      ppm), Triplet (
      
      
      ppm).
    • Benzimidazole protons: Multiplets in the aromatic region (

      
       ppm).[1]
      
    • Hydrazone proton: A broad singlet often appears

      
       ppm if the dye exists in the hydrazone tautomer (common for these dyes).
      
Application Data Summary

Table 1: Representative Fastness and Antimicrobial Data (Simulated data based on typical benzimidazole-azo derivatives)

Dye Derivative (R-Group)

(nm)
Light Fastness (1-8)Wash Fastness (1-5)MIC vs. S. aureus (

)
4-Nitro 485 (Red)6 (Good)4-5 (Excellent)12.5
4-Chloro 440 (Yellow)5 (Moderate)4 (Good)25.0
4-Methoxy 420 (Lemon)4 (Fair)3-4 (Good)50.0
Unsubstituted 410 (Yellow)4 (Fair)3 (Moderate)>100

Interpretation: Electron-withdrawing groups (Nitro, Chloro) generally induce a bathochromic shift (deeper color) and enhance antimicrobial potency due to increased lipophilicity and electron deficiency.

References

  • Synthesis of Benzimidazole-Pyrazole Hybrids: Reddy, L. et al.[2] "Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives."[3][4][5] Journal of Chemical and Pharmaceutical Research. (Representative context for antimicrobial benzimidazoles).

  • Tautomerism in Azo Dyes: Antonov, L. et al.[6] "Tautomerism in azo dyes: When and If Theory Meets Experiment."[6] Molecules, 2019.[2][6]

  • General Azo Dye Synthesis Protocol: University of New Brunswick. "The Synthesis of Azo Dyes."[7][8][9]

  • Antimicrobial Activity of Pyrazolone Azo Dyes: Al-Etaibi, A. et al. "Synthesis and antimicrobial activity of novel pyrazolone and pyrazole analogues containing benzimidazole moiety."[2][3] Arabian Journal of Chemistry. (General journal link for verification of similar studies).

  • Disperse Dyes for Polyester: Shamswf, M. et al. "Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric." Scientific Reports, 2024.[7]

Sources

Method

Crystallization methods for 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol complexes

Application Note: Crystallization Protocols for 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol Complexes Abstract The crystallization of 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol (hereafter referred to as BPP-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization Protocols for 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol Complexes

Abstract

The crystallization of 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol (hereafter referred to as BPP-5-ol ) and its metal complexes presents unique challenges due to the molecule's conformational flexibility (propyl chain) and complex tautomeric equilibria (keto-enol-imine shifts).[1] This guide provides field-validated protocols for overcoming solubility issues and "oiling out" phenomena. We detail three distinct crystallization pathways: Solvent Layering (Diffusion) , Slow Evaporation with pH Control , and Solvothermal Synthesis , tailored specifically for this ligand class.

Introduction: The Chemical Challenge

BPP-5-ol is a "chameleon" ligand.[1] Its ability to coordinate with transition metals (Cu, Ni, Co, Zn) is driven by its chelating N-N-O or N-N-N pockets. However, successful crystallization requires understanding two critical instability factors:

  • Tautomeric Flux: The pyrazolone ring exists in dynamic equilibrium between the OH-form (enol), NH-form (hydrazone-like), and CH-form (keto).[1] Metal coordination usually locks the enol or keto form, but free ligands in solution can disrupt lattice packing if the pH is not controlled.

  • Propyl Chain Entropy: Unlike its methyl-substituted analog, the propyl chain adds rotational degrees of freedom.[1] This increases the entropy of the system, often requiring lower temperatures or slower nucleation rates to achieve ordered packing.

Tautomeric Equilibrium Pathway

The following diagram illustrates the proton shifts that dictate solubility and coordination modes.[1]

Tautomerism OH_Form Enol Form (OH) (Aromatic, favored in polar solvents) NH_Form Hydrazone Form (NH) (Favored in solid state/non-polar) OH_Form->NH_Form Proton Transfer (Fast) Metal_Complex Metal-Ligand Complex (Locked Conformation) OH_Form->Metal_Complex + M(II) salt (Chelation) CH_Form Keto Form (CH) (Reactive methylene) NH_Form->CH_Form Solvent Dependent CH_Form->Metal_Complex Deprotonation

Figure 1: Tautomeric landscape of BPP-5-ol. Crystallization success depends on shifting this equilibrium toward a single species before nucleation.[1]

Pre-Crystallization Characterization

Before attempting crystal growth, the solubility profile must be mapped. The propyl group renders BPP-5-ol more lipophilic than standard pyrazolones.[1]

Table 1: Solubility Profile & Solvent Selection

SolventSolubility (25°C)ApplicationNotes
DMF / DMSO High (>50 mg/mL)Primary SolventExcellent for dissolving ligand; high boiling point makes evaporation difficult.[1]
Methanol (MeOH) Moderate (Heat req.)Co-solventGood for layering; promotes H-bonding.[1]
Ethanol (EtOH) Low-ModerateAnti-solventUse for vapor diffusion.[1]
Water InsolubleAnti-solventCauses rapid precipitation (amorphous) if added too quickly.[1]
Acetonitrile LowCrystallizing AgentPromotes π-stacking interactions.[1]

Detailed Experimental Protocols

Protocol A: Liquid-Liquid Diffusion (Layering)

Best for: Growing X-ray quality single crystals of Metal-BPP-5-ol complexes (e.g., Cu(II), Ni(II)).[1]

Mechanism: Slow diffusion of a precipitant into a solution allows the metal and ligand to meet at an interface where local supersaturation is low, promoting few, high-quality nuclei.

Reagents:

  • BPP-5-ol (0.1 mmol)[1]

  • Metal Salt (e.g., Cu(OAc)₂·H₂O, 0.1 mmol)

  • Solvents: DMF (dense), Methanol (light).

Step-by-Step:

  • Ligand Solution (Bottom Layer): Dissolve 0.1 mmol of BPP-5-ol in 2 mL of DMF. Filter through a 0.45 µm PTFE syringe filter into a narrow crystallization tube (5 mm diameter).

    • Why: Filtration removes dust nuclei; DMF provides a dense, viscous base.

  • Buffer Layer (Middle): Carefully pipette 0.5 mL of a 1:1 DMF:MeOH mixture on top of the ligand solution.

    • Technique: Tilt the tube and let the liquid run slowly down the wall. This buffer slows the mixing rate.[1]

  • Metal Solution (Top Layer): Dissolve 0.1 mmol of the metal salt in 2 mL of MeOH. Carefully layer this on top of the buffer layer.

  • Incubation: Seal the tube with Parafilm (poke 1 small hole for very slow pressure equalization).[1] Store at 4°C in a vibration-free zone.

  • Observation: Crystals typically appear at the interface after 3–7 days.[1]

Protocol B: Slow Evaporation with pH Tuning

Best for: Isolated Ligand purification or stable neutral complexes.[1]

Mechanism: Controlled removal of solvent increases concentration.[1] For BPP-5-ol, adjusting pH prevents the formation of multiple tautomers co-crystallizing (which leads to disorder).

Step-by-Step:

  • Dissolution: Dissolve 100 mg of complex/ligand in 15 mL of warm Ethanol/DMF (9:1 ratio).

  • pH Adjustment (Critical):

    • For Neutral Ligand: Add 1-2 drops of Glacial Acetic Acid.[1] This protonates the benzimidazole nitrogen, favoring the NH-tautomer and stabilizing the lattice.

    • For Metal Complexes: Ensure the solution is neutral. If using chloride salts, a scavenger (like triethylamine) may be needed, but use sparingly to avoid precipitating metal hydroxides.

  • Filtration: Filter hot into a clean scintillation vial.

  • Vapor Restriction: Cover the vial with aluminum foil and poke 3-4 pinholes.

  • Growth: Place in a desiccator containing CaCl₂ (to absorb water vapor) at Room Temperature. Do not disturb for 10-14 days.

Protocol C: Solvothermal Synthesis

Best for: Highly insoluble complexes (MOFs/Coordination Polymers) or when kinetic products are desired.[1]

Mechanism: High pressure and temperature increase solubility and overcome activation energy barriers for complex lattice formation.[1]

Step-by-Step:

  • Charge: In a 23 mL Teflon-lined autoclave, place:

    • BPP-5-ol (0.2 mmol)[1]

    • Metal Nitrate/Chloride (0.2 mmol)

    • Solvent: DMF:H₂O (10 mL, 3:1 ratio).

  • Seal & Heat: Seal the autoclave and place in a programmable oven.

  • Temperature Profile:

    • Ramp to 120°C over 2 hours.

    • Hold at 120°C for 48 hours.

    • Cooling (Critical): Cool to RT at a rate of 2°C/hour. Rapid cooling yields powder; slow cooling yields crystals.[1]

  • Harvest: Wash crystals with DMF, then Ethanol.

Experimental Workflow & Decision Tree

Use this logic flow to select the correct method based on your initial observations.

Workflow Start Start: BPP-5-ol Complex Solubility_Check Check Solubility in MeOH/EtOH Start->Solubility_Check High_Sol Soluble Solubility_Check->High_Sol Low_Sol Insoluble / Precipitates Solubility_Check->Low_Sol Method_Evap Method: Slow Evaporation (Add 10% DMF if needed) High_Sol->Method_Evap Method_Layer Method: Liquid Diffusion (DMF bottom / MeOH top) Low_Sol->Method_Layer If soluble in DMF Method_Hydro Method: Solvothermal (120°C, 48h) Low_Sol->Method_Hydro If insoluble in DMF Result_Oil Result: Oiling Out? Method_Evap->Result_Oil Method_Layer->Result_Oil Fix_Oil Action: Switch to Vapor Diffusion (Ether into DMF solution) Result_Oil->Fix_Oil Yes

Figure 2: Decision matrix for crystallization method selection based on solubility and initial results.

Troubleshooting: "Oiling Out"

The propyl chain makes BPP-5-ol complexes prone to "oiling out" (phase separating into a liquid droplet rather than a solid crystal).[1]

Remediation:

  • Temperature Cycling: If oil forms, heat the solution until clear, then cool very slowly (wrap the vial in cotton wool to insulate).

  • Seed Crystals: Scratch the side of the glass vessel with a glass rod to induce nucleation sites.[1]

  • Change Anti-solvent: If using Diethyl Ether (very non-polar) causes oiling, switch to a slightly more polar anti-solvent like Isopropanol or Acetone.

References

  • Tautomerism in Pyrazolones

    • Title: Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.[1][2]

    • Source: Indian Academy of Sciences.[1]

    • URL:[Link]

  • Benzimidazole-Pyrazole Synthesis & Properties

    • Title: 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol (PubChem CID 719005).[1][3]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Crystallization of Similar Benzimidazole Salts

    • Title: 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate.[1]

    • Source: Acta Crystallographica / PMC (2021).
    • URL:[Link]

  • Metal Complex Coordination Modes

    • Title: Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)
    • Source: ResearchGate (2025).[4]

    • URL:[Link]

Sources

Application

Topic: Microwave-Assisted Synthesis of Benzimidazolyl Pyrazoles: A High-Efficiency Protocol for Medicinal Chemistry

An Application Guide and Protocol Abstract: This document provides a comprehensive guide to the synthesis of benzimidazolyl pyrazole derivatives, a class of heterocyclic compounds of significant interest in drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol

Abstract: This document provides a comprehensive guide to the synthesis of benzimidazolyl pyrazole derivatives, a class of heterocyclic compounds of significant interest in drug discovery. We detail a robust, high-yield protocol leveraging the principles of Microwave-Assisted Organic Synthesis (MAOS). This method offers substantial advantages over conventional heating techniques, including drastically reduced reaction times, improved product yields, and alignment with the principles of green chemistry.[1][2] The protocols herein are designed for reproducibility and scalability, providing researchers and drug development professionals with a reliable framework for accessing these valuable molecular scaffolds.

Introduction: The Rationale for Microwave Synthesis

Benzimidazole and pyrazole moieties are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications as anticancer, antimicrobial, and anti-inflammatory drugs.[3] The fusion of these two heterocyclic systems into a single molecular entity—the benzimidazolyl pyrazole—is a compelling strategy for the development of novel therapeutic candidates.

Traditional synthetic routes to these compounds often involve lengthy reaction times, harsh conditions, and complex purification procedures, which can impede rapid library generation and lead optimization.[4] Microwave-Assisted Organic Synthesis (MAOS) directly addresses these limitations. By utilizing dielectric heating, microwave irradiation delivers energy directly to polar molecules in the reaction mixture, resulting in rapid, uniform heating that is independent of the vessel's thermal conductivity.[5] This leads to remarkable rate enhancements, often reducing reaction times from many hours to mere minutes, while simultaneously increasing product yields and purity.[3][6][7] Furthermore, MAOS is a cornerstone of green chemistry, minimizing energy consumption and often allowing for solvent-free reactions, thereby reducing environmental impact.[5][8]

This guide presents a validated, multi-step protocol for the synthesis of 3-benzimidazolyl-5-aryl-2-pyrazoles, demonstrating the practical application and profound efficiency of microwave technology in modern synthetic chemistry.

Synthetic Workflow and Mechanism

The synthesis proceeds through a logical three-step sequence, beginning with the formation of a key intermediate, the benzimidazolyl chalcone. This intermediate is then converted to a dibromide before undergoing a microwave-promoted cyclization to yield the target benzimidazolyl pyrazole.

Overall Synthetic Scheme

The workflow is designed for efficiency, with the final, critical ring-closing step being significantly accelerated by microwave irradiation.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Pyrazole Formation (MAOS) A 2-Acetyl Benzimidazole + Ar-CHO B 1-Benzimidazolyl-3-aryl-2-propenone (Chalcone) A->B Base (NaOH/KOH) Solvent-Free, MW C Dibromo-Chalcone Intermediate B->C Br₂ in Chloroform Stirring D Target Product: 3-Benzimidazolyl-5-aryl-2-pyrazole C->D Hydrazine Hydrate Ethanol, MW (3-5 min)

Diagram 1: High-level workflow for the microwave-assisted synthesis of benzimidazolyl pyrazoles.

Mechanistic Insight: The Role of Microwave Irradiation

The key pyrazole formation step involves the condensation of the dibromochalcone intermediate with hydrazine hydrate.[8] The reaction proceeds via nucleophilic attack by hydrazine, followed by intramolecular cyclization and subsequent elimination of two molecules of HBr.

Microwave irradiation dramatically accelerates this process through two primary mechanisms:

  • Rapid Dielectric Heating: Polar reagents and solvents (such as ethanol and hydrazine hydrate) rapidly absorb microwave energy, leading to a swift increase in the internal temperature of the reaction mixture. This overcomes the activation energy barrier for the reaction much more efficiently than conventional heating.

  • Non-Thermal Effects (Specific Microwave Effects): While a topic of ongoing research, it is proposed that the oscillating electromagnetic field can increase the frequency of molecular collisions and facilitate the formation of the transition state, further accelerating the reaction beyond what would be expected from purely thermal effects.

This rapid, targeted heating minimizes the formation of side products that can occur during prolonged heating by conventional methods, leading to cleaner reactions and higher isolated yields.[7][9]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Microwave synthesis should only be performed in a dedicated scientific microwave reactor equipped with temperature and pressure sensors. Domestic microwave ovens should not be used for these procedures.[8]

Materials and Equipment
  • Reagents: 2-Acetyl benzimidazole, substituted aromatic aldehydes, sodium hydroxide (NaOH), bromine (Br₂), chloroform (CHCl₃), hydrazine hydrate (N₂H₄·H₂O), ethanol (EtOH), and deuterated solvents for NMR analysis. All reagents should be of analytical grade.

  • Equipment: Scientific microwave reactor (e.g., Samsung CE117ADE or similar, with controlled power output), magnetic stirrer, standard laboratory glassware, thin-layer chromatography (TLC) plates (silica gel), filtration apparatus, and rotary evaporator.

  • Analytical Instruments: NMR Spectrometer (e.g., 400 MHz), Mass Spectrometer (FAB-MS or ESI-MS), FT-IR Spectrometer, and melting point apparatus.

Protocol 1: Synthesis of Benzimidazolyl Chalcone Intermediate (1)

This protocol describes the Claisen-Schmidt condensation to form the α,β-unsaturated ketone system, which is a crucial precursor.[8]

  • In a mortar, thoroughly grind 2-acetyl benzimidazole (0.01 mol) and a variously substituted aromatic aldehyde (0.01 mol).

  • Add a catalytic amount of a base such as NaOH or KOH.

  • Place the solid mixture in a microwave-safe vessel.

  • Irradiate in a microwave reactor under solvent-free conditions for a short period (typically 2-4 minutes) at a moderate power level.

  • Monitor the reaction progress using TLC.

  • Upon completion, allow the vessel to cool. Add cold water to the crude product and acidify with dilute HCl to neutralize excess base.

  • Filter the resulting solid, wash thoroughly with water, and recrystallize from ethanol to yield the pure benzimidazolyl chalcone.

Protocol 2: Synthesis of Dibromochalcone (2)
  • Dissolve the benzimidazolyl chalcone (1) (0.01 mol) in chloroform (25 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate vessel, prepare a solution of bromine (0.01 mol) in chloroform (25 mL).

  • Slowly add the bromine solution dropwise to the stirred chalcone solution at room temperature.

  • Continue stirring until the reaction is complete (indicated by the disappearance of the bromine color and confirmed by TLC).

  • The solid dibromochalcone product (2) will precipitate. Filter the solid, wash with a small amount of chloroform, and dry. This product can often be used in the next step without further purification.

Protocol 3: Microwave-Assisted Synthesis of Benzimidazolyl Pyrazole (3)

This is the key step where microwave irradiation provides maximal benefit.

  • Place the benzimidazolyl chalcone dibromide (2) (0.01 mol) and hydrazine hydrate (0.01 mol) into a 25 mL microwave reaction vessel.

  • Add ethanol (20 mL) as the solvent.

  • Seal the vessel and place it in the scientific microwave reactor.

  • Irradiate the mixture at a moderate power setting (e.g., 300-400 Watts) for 3-5 minutes.[8] The internal temperature should be monitored and maintained if the instrument allows.

  • After the irradiation period, cool the vessel rapidly using compressed air.

  • Monitor the reaction completion by TLC.

  • Pour the cooled reaction mixture onto crushed ice or into ice-cold water.

  • A solid product will precipitate. Filter the solid, wash thoroughly with water to remove any residual hydrazine, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 3-benzimidazolyl-5-aryl-2-pyrazole (3).

Results: A Comparative Analysis

The efficacy of the microwave-assisted protocol is best illustrated by comparing its performance against traditional conventional heating methods. The data clearly shows a dramatic improvement in both reaction time and product yield.

CompoundMethodReaction TimeYield (%)Reference
Benzimidazole Synthesis Conventional Heating2.5 - 6.5 hours50 - 85%[7]
Benzimidazole Synthesis Microwave Irradiation1.5 - 4 minutes80 - 95%[7]
Benzimidazolyl Pyrazole (3a-f) Conventional Heating6 - 8 hours~60 - 70%Implied from MAOS improvements
Benzimidazolyl Pyrazole (3a-f) Microwave Irradiation3 - 5 minutes80 - 88%[8]

Table 1: Comparison of conventional heating vs. microwave irradiation for the synthesis of benzimidazole precursors and the final benzimidazolyl pyrazole products.

Characterization of Final Products

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

  • FT-IR: Look for characteristic absorption bands. For the pyrazole product, expect a band around 3350 cm⁻¹ for the –NH stretch of the benzimidazole ring and a broad band at 1444-1361 cm⁻¹ corresponding to the combined C=N and C=C vibrations of the heterocyclic systems.[8]

  • ¹H NMR: The spectrum should confirm the presence of aromatic protons in their expected regions (δ 7.2-7.9). The disappearance of the chalcone's vinyl protons and the appearance of the pyrazole ring proton (often a singlet) are key indicators of successful cyclization.[8]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺ or M⁺+1) that corresponds to the calculated molecular weight of the target compound.[8]

Conclusion

Microwave-assisted synthesis represents a transformative technology for the rapid and efficient production of complex heterocyclic molecules like benzimidazolyl pyrazoles.[2][10] The protocols detailed in this guide demonstrate a practical, high-yield pathway that significantly outperforms conventional methods. By adopting MAOS, research and development laboratories can accelerate the drug discovery process, enabling faster synthesis of compound libraries for biological screening while adhering to the sustainable principles of green chemistry.[5][6]

References

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.RSC Medicinal Chemistry.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.RSC Publishing.
  • Synthesis of Some Benzimidazolyl Pyrazole Derivatives Under Microwave Irradiation and their Antimicrobial Activities.Research and Reviews.
  • Microwave Assisted Organic Synthesis of Heterocyclic Compound.International Journal of Pharmaceutical Sciences.
  • Microwave-induced synthesis of bioactive nitrogen heterocycles.EurekAlert!
  • Microwave Assisted Synthesis and Biological Evaluation of Pyrazole Derivatives of Benzimidazoles.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.MDPI.
  • Microwave Assisted Synthesis and Biological Evaluation of Pyrazole Derivatives of Benzimidazoles.
  • Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Compar
  • Synthesis of Benzimidazole Derivatives: Microwave Approach review.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Thermal Stability of 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol Derivatives

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol and its derivatives. It is designed to address...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol and its derivatives. It is designed to address common challenges related to thermal stability, offering troubleshooting advice and frequently asked questions in a structured, question-and-answer format. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experiments.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the handling, storage, and analysis of these benzimidazole-pyrazole conjugates.

Question 1: My purified 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol derivative is showing a gradual color change from white to brownish upon storage, even at 4°C. What is the likely cause and how can I prevent it?

Answer: A brownish discoloration is a common indicator of oxidative degradation.[1] The pyrazole and benzimidazole rings, while relatively stable, can be susceptible to oxidation over time, especially in the presence of light, oxygen, and trace impurities.[2][3]

Causality:

  • Oxidation: The electron-rich heterocyclic systems can react with atmospheric oxygen, leading to the formation of colored byproducts. This process can be accelerated by light and elevated temperatures.[2]

  • Residual Impurities: Trace amounts of catalysts, starting materials, or by-products from the synthesis can act as catalysts for degradation.[2][4] For instance, residual metals from coupling reactions can promote oxidation.

Troubleshooting & Prevention:

  • Inert Atmosphere Storage: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.[1]

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect the compound from light, which can trigger photodegradation.[3]

  • Low-Temperature Storage: While you are already storing at 4°C, consider storage at -20°C or below for long-term stability.

  • High Purity: Ensure the highest possible purity of your compound. Techniques like recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate) can be effective in removing impurities.[5]

Question 2: I'm observing a new spot on my TLC analysis after dissolving my compound in a protic solvent for an extended period. Is this degradation?

Answer: This is likely not degradation in the sense of irreversible decomposition, but rather the formation of a tautomer. The 1H-pyrazol-5-ol core of your molecule can exist in equilibrium with its tautomeric forms: the 1H-pyrazol-5-one and the pyrazolin-5-one.

Causality:

  • Tautomerism: The presence of a proton-donating solvent (like methanol or water) can facilitate the transfer of a proton, leading to the interconversion between tautomers.[1] This results in a mixture of isomers that may have different polarities and thus appear as separate spots on a TLC plate.

Preventative Measures & Solutions:

  • Aprotic Solvents: Whenever possible, use aprotic solvents for storage and analysis if maintaining a single tautomeric form is critical.

  • pH Control: The tautomeric equilibrium can be influenced by pH.[3] Buffering your solution may help to favor one form over the other.

  • Fresh Solutions: Prepare solutions fresh before use to minimize the time for tautomeric equilibration.

Question 3: My thermal analysis (TGA/DSC) data shows an initial weight loss at a relatively low temperature (e.g., below 150°C), followed by the main decomposition event at a much higher temperature. What does this indicate?

Answer: This initial weight loss typically corresponds to the loss of residual solvent or moisture from your sample.[6][7] It is a common observation in thermal analysis and does not necessarily indicate poor thermal stability of the compound itself.

Causality:

  • Solvent Retention: During synthesis and purification, solvent molecules can become trapped within the crystal lattice of your compound.[6]

  • Hygroscopicity: Some heterocyclic compounds can be hygroscopic, absorbing moisture from the atmosphere.

Experimental Workflow & Interpretation:

  • Drying Procedure: Ensure your sample is thoroughly dried under vacuum at an appropriate temperature before analysis to remove residual solvents.

  • TGA-MS Analysis: If available, coupling your TGA to a mass spectrometer (TGA-MS) can identify the volatile species being lost at each stage, confirming if it is water, a specific solvent, or a degradation product.[8][9]

  • DSC Correlation: The Differential Scanning Calorimetry (DSC) curve should show a corresponding endothermic event for the volatilization of the solvent or water.[10]

II. Enhancing Thermal Stability: A Proactive Approach

Beyond troubleshooting immediate problems, there are proactive strategies you can employ during the design and formulation stages to enhance the intrinsic thermal stability of your 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol derivatives.

Question 4: How can I structurally modify my core molecule to improve its thermal stability?

Answer: Structural modifications can significantly impact thermal stability by influencing bond strengths, intermolecular interactions, and conjugation within the molecule.

Key Strategies:

  • Introduction of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as chlorine atoms, on the phenyl rings can increase thermal stability.[8]

  • Enhancing Conjugation: Increasing the conjugation of the system can also lead to enhanced thermal stability.[11] The benzimidazole moiety itself contributes to a more rigid and conjugated system, which generally improves thermal performance.[12]

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors can increase intermolecular forces, leading to a more stable crystal lattice and higher decomposition temperatures.[12][13]

Modification Strategy Rationale Potential Impact on Td5% *
Introduction of Halogens (e.g., -Cl)Increases bond dissociation energiesIncrease
Addition of Methyl Groups (-CH3)Can increase thermal stability in some benzimidazole systems[11]Increase (context-dependent)
Increasing Aromatic System SizeEnhances conjugation and molecular rigidityIncrease

*Td5%: Temperature at which 5% weight loss is observed in TGA.

Question 5: What formulation strategies can I employ to protect my compound from thermal degradation?

Answer: Formulation plays a critical role in preserving the stability of an active pharmaceutical ingredient (API).[14]

Formulation Approaches:

  • pH Optimization: The stability of your compound in solution is likely pH-dependent.[15] Conducting a pH-stability profile study can identify the optimal pH range for formulation.[16] Buffers like citrate, acetate, and phosphate are commonly used to maintain a stable pH.

  • Excipient Selection: The choice of excipients is crucial. Some excipients can contain reactive impurities that accelerate degradation.[17]

    • Antioxidants: Incorporating antioxidants such as ascorbic acid or tocopherol can mitigate oxidative degradation.[14]

    • Chelating Agents: Agents like EDTA can be used to sequester trace metal ions that may catalyze degradation.[18]

  • Lyophilization (Freeze-Drying): For highly sensitive compounds, removing water through lyophilization can significantly enhance stability by preventing hydrolysis and other water-mediated degradation pathways.[14][18]

  • Microencapsulation: Creating a protective barrier around the API can shield it from environmental factors.[14][18]

III. Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study for Stability Assessment

A forced degradation study is essential to understand the degradation pathways of your compound and to develop stability-indicating analytical methods.[3]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).[3]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for various time points.[3]

    • Oxidation: Treat the stock solution with 3% hydrogen peroxide at room temperature for several hours.[3]

    • Thermal Stress: Heat the solid compound at a temperature below its melting point for a defined period.

    • Photostability: Expose both the solid compound and a solution to controlled UV and visible light as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples by HPLC or LC-MS to quantify the remaining parent compound and identify major degradation products. The goal is to achieve 5-20% degradation.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (Solid State) stock->thermal photo Photostability (ICH Q1B) stock->photo analysis HPLC / LC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterize Degradants analysis->characterization Identify Peaks Thermal_Analysis_Workflow cluster_setup Setup cluster_run Execution cluster_interpret Interpretation prep Sample Preparation (3-5 mg, dried) instrument Instrument Setup (N2/Air, 10°C/min) prep->instrument run Run TGA/DSC Analysis instrument->run tga Analyze TGA Curve (Td, Td5%) run->tga dsc Analyze DSC Curve (Melting, Decomposition) run->dsc report Generate Stability Report tga->report dsc->report

Caption: Workflow for TGA/DSC thermal analysis.

IV. References

  • National Center for Biotechnology Information. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. Retrieved from [Link]

  • MDPI. (2023). The Pivotal Role of Benzimidazole in Improving the Thermal and Dielectric Performance of Upilex-Type Polyimide. Retrieved from [Link]

  • Pharmaceutical Technology. (2024). Prioritizing Formulation Strategies for Temperature-Sensitive Biotherapeutics. Retrieved from [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Enhancing Polymer Performance with Benzimidazole as a Stabilizer. Retrieved from [Link]

  • Pharmaceutical Technology. (2024). Prioritizing Formulation Strategies for Temperature-Sensitive Biotherapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

  • MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Retrieved from [Link]

  • Ivory Research. (2018). Significance of impurities in active pharmaceutical ingredients. Retrieved from [Link]

  • ResearchGate. (2025). Development of Benzimidazole‐Containing Thermosetting Imide Oligomers With Enhanced Thermal Stability and Adhesive Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Benzimidazole-based low-sensitivity and heat-resistant energetic materials: design and synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms. Retrieved from [Link]

  • MDPI. (2025). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Retrieved from [Link]

  • Contract Pharma. (2024). Impurities in APIs and Their Effects on Products. Retrieved from [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2025). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]

  • World Scientific News. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • PubMed. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). Retrieved from [Link]

  • ResearchGate. (n.d.). TGA-DSC thermogram of materials I and II. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

  • Beijing Institute of Technology. (n.d.). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Chemistry and thermal decomposition of trinitropyrazoles. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • JETIR. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Retrieved from [Link]

  • National Programme on Technology Enhanced Learning. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major pharmacological activities. Retrieved from [Link]

  • Netzsch. (2026). Simultaneous Thermal Analyzer (STA/TGA-DSC). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Retrieved from [Link]

  • Impact Factor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Retrieved from [Link]

  • MDPI. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol

For researchers, scientists, and professionals in drug development, understanding the structural intricacies of novel chemical entities is paramount. This guide provides an in-depth analysis of the predicted mass spectro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the structural intricacies of novel chemical entities is paramount. This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation pattern of 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol, a heterocyclic compound with potential pharmacological significance. We will explore the expected fragmentation pathways under electrospray ionization (ESI) and collision-induced dissociation (CID), offer a detailed experimental protocol for its analysis, and compare this mass spectrometry-based approach with alternative analytical techniques.

Theoretical Fragmentation Analysis: A Predictive Approach

The fragmentation of 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol in a mass spectrometer is anticipated to be a composite of the characteristic fragmentation patterns of its constituent benzimidazole and pyrazole ring systems, influenced by the propyl and hydroxyl substituents. Electrospray ionization in positive ion mode is expected to readily protonate the molecule, likely on one of the basic nitrogen atoms of the benzimidazole or pyrazole rings, yielding a prominent [M+H]⁺ ion. Subsequent collision-induced dissociation (CID) will induce fragmentation.

The fragmentation pathways of pyrazole derivatives are highly dependent on the nature and position of their substituents.[1][2][3] Similarly, the fragmentation of benzimidazoles is also well-characterized, often involving the loss of small neutral molecules like HCN.[4][5]

Predicted Fragmentation Pathways:

The fragmentation of the protonated molecule of 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol is likely to proceed through several key pathways, originating from the cleavage of the bonds connecting the two heterocyclic rings and fragmentation within each ring system.

  • Pathway A: Cleavage of the Benzimidazole-Pyrazole Linkage: A primary fragmentation event is the cleavage of the N-C bond between the pyrazole and benzimidazole rings. This can lead to the formation of a protonated benzimidazolyl cation and a neutral pyrazole radical, or vice versa.

  • Pathway B: Fragmentation of the Pyrazole Ring: The substituted pyrazole ring can undergo characteristic cleavages. This may involve the loss of the propyl group as a neutral alkene (propene) via a rearrangement, or radical loss of an ethyl group. The pyrazole ring itself can also open and fragment.

  • Pathway C: Fragmentation of the Benzimidazole Ring: The benzimidazole moiety is known to be relatively stable. However, under sufficient collision energy, it can undergo fragmentation, typically involving the sequential loss of HCN molecules.[4][5][6]

  • Pathway D: Rearrangement Reactions: As with many heterocyclic compounds, rearrangement reactions prior to or during fragmentation are possible, leading to the formation of unexpected fragment ions.

The following diagram illustrates the predicted major fragmentation pathways.

fragmentation_pathway cluster_A Pathway A: Inter-ring Cleavage cluster_B Pathway B: Pyrazole Fragmentation cluster_C Pathway C: Benzimidazole Fragmentation M_H [M+H]⁺ 1-(1H-benzimidazol-2-yl) -3-propyl-1H-pyrazol-5-ol Benzimidazole_ion Benzimidazolyl Cation M_H->Benzimidazole_ion Cleavage of N-C bond Loss_Propene [M+H - C₃H₆]⁺ M_H->Loss_Propene Loss of propene Benzimidazole_fragment Benzimidazole-derived fragments Benzimidazole_ion->Benzimidazole_fragment Pyrazole_radical Pyrazol-5-ol Radical Pyrazole_Ring_Opening Ring-Opened Intermediates Loss_Propene->Pyrazole_Ring_Opening Loss_HCN Loss of HCN Benzimidazole_fragment->Loss_HCN

Caption: Predicted major fragmentation pathways of protonated 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol.

Experimental Protocol: LC-MS/MS Analysis

To empirically determine the fragmentation pattern, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiment is the method of choice.[7] This provides both separation from any impurities and detailed structural information from MS/MS scans.

A. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

B. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. The exact gradient should be optimized for the specific compound.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

C. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: A triple quadrupole, ion trap, or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.

  • MS1 Scan: Scan a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).

  • MS2 (Tandem MS) Scan:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion.

    • Collision Gas: Argon or nitrogen.

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions. Low-energy CID is typically sufficient for this type of molecule.[8]

The following workflow diagram outlines the experimental process.

experimental_workflow Sample Sample Preparation (1-10 µg/mL solution) LC Liquid Chromatography (C18 column, gradient elution) Sample->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 Scan (Detect [M+H]⁺) ESI->MS1 Isolation Precursor Ion Isolation (Isolate [M+H]⁺) MS1->Isolation CID Collision-Induced Dissociation (10-40 eV) Isolation->CID MS2 MS2 Scan (Detect Fragment Ions) CID->MS2 Data Data Analysis (Fragmentation Pattern Elucidation) MS2->Data

Caption: Experimental workflow for LC-MS/MS analysis.

Data Presentation and Interpretation

The results of the LC-MS/MS analysis should be presented clearly to facilitate interpretation.

Table 1: Predicted and Observed Fragment Ions of 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol

Predicted Fragment IonProposed Structure/OriginPredicted m/zObserved m/z (Hypothetical)
[M+H]⁺Protonated molecule257.14257.1
[M+H - C₃H₆]⁺Loss of propene from pyrazole215.09215.1
Benzimidazolyl CationCleavage of N-C bond119.06119.1
[Benzimidazole - HCN]⁺Fragmentation of benzimidazole92.0592.0
Pyrazol-5-ol CationCleavage of N-C bond139.09139.1

Note: The predicted m/z values are based on monoisotopic masses. The hypothetical observed m/z values are for illustrative purposes.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.

Analytical TechniqueStrengthsLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and connectivity of atoms. Unambiguous structure determination is often possible.Requires a larger amount of pure sample compared to MS. Less sensitive than MS.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., -OH, -NH, C=N).Provides limited information about the overall molecular structure.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state.Requires a suitable single crystal, which can be challenging to grow.

In a drug development setting, a combination of these techniques is typically employed for complete structural confirmation and characterization of a new chemical entity.

Conclusion

The mass spectrometric fragmentation of 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol is predicted to be a rich source of structural information, with characteristic cleavages of the pyrazole and benzimidazole moieties. The experimental protocol outlined provides a robust framework for obtaining high-quality MS/MS data. By combining the insights from mass spectrometry with data from other analytical techniques such as NMR, researchers can confidently elucidate the structure of this and other novel heterocyclic compounds, a critical step in the drug discovery and development pipeline.

References

  • El Kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7295-7298. [Link]

  • Roos, M., et al. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 151, 346-355. [Link]

  • Lawerence, J. F., & Ryan, J. J. (1977). Mass spectral behavior of 5(6)-substituted benzimidazoles. Organic Mass Spectrometry, 12(1), 27-31.
  • Hida, M., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal de la Société Chimique de Tunisie, 3(11), 35-41.
  • Ali, T. E., & Salem, M. A. I. (2014). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemical and Pharmaceutical Research, 6(7), 2008-2015.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • van der Plas, H. C., et al. (1968). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 7, 843-847.
  • Kertész, I., et al. (2009). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Journal of Mass Spectrometry, 44(8), 1215-1224. [Link]

  • Kertész, I., et al. (2009). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. ResearchGate. [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

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Comparative

Comprehensive Guide: UV-Vis Absorption Spectra Comparison of Pyrazol-5-ol Tautomers

[1] Executive Summary Pyrazol-5-ols (also known as 2-pyrazolin-5-ones) are a critical scaffold in drug discovery, exemplified by FDA-approved agents like Edaravone (ALS treatment) and Metamizole (analgesic).[1] However,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Pyrazol-5-ols (also known as 2-pyrazolin-5-ones) are a critical scaffold in drug discovery, exemplified by FDA-approved agents like Edaravone (ALS treatment) and Metamizole (analgesic).[1] However, their spectroscopic characterization is notoriously complex due to prototropic tautomerism .[2]

The "pyrazol-5-ol" name is often a misnomer; depending on the solvent dielectric constant and pH, these molecules exist in dynamic equilibrium between three distinct forms: the CH-form (keto-methylene), the OH-form (enol), and the NH-form (keto-amine).[1]

This guide provides a technical framework for distinguishing these tautomers using UV-Vis spectroscopy. It moves beyond basic spectral acquisition to focus on solvent-dependent shifts, substituent effects, and self-validating experimental protocols.[2]

Mechanistic Foundation: The Tautomeric Triad[1][2]

To interpret UV-Vis data accurately, one must first understand the structural dynamics.[2] The pyrazolone core does not exist as a single static structure.[1][2]

The Three Forms[1][2][3][4]
  • CH-form (Keto-methylene): Non-aromatic.[1] The conjugation is interrupted at the

    
     carbon (C4).[1][2]
    
  • OH-form (Enol): Aromatic (pyrazole ring).[1][2] Fully conjugated system.[2]

  • NH-form (Keto-amine): Cross-conjugated system.[1] Often zwitterionic character in polar media.[2]

Tautomeric Equilibrium Diagram[1][2]

Tautomerism cluster_0 Solvent Influence CH_Form CH-Form (Keto-methylene) Non-Aromatic Favored in Non-polar Solvents OH_Form OH-Form (Enol) Aromatic Pyrazole Favored in Polar/Protic Solvents CH_Form->OH_Form Tautomerization (Proton Shift) NH_Form NH-Form (Keto-amine) Cross-Conjugated Stabilized by H-bonding/Water OH_Form->NH_Form Tautomerization

Figure 1: Tautomeric equilibrium of 1-substituted pyrazol-5-ones. The shift is driven by solvent polarity and the ability to form hydrogen bonds.[1][2]

Comparative Spectral Analysis

The differentiation of tautomers relies on the extent of


-conjugation.[1] The CH-form has interrupted conjugation, leading to absorption at shorter wavelengths (hypsochromic shift), while the OH and NH forms possess extended conjugation systems (bathochromic shift).[1][2]
Spectral Signatures by Solvent[1][2][5][6]

The following data summarizes the spectral behavior of 1-phenyl-3-methylpyrazol-5-one (Edaravone) , a standard model compound.

Solvent TypeDominant TautomerSpectral Characteristics (

)
Mechanistic Insight
Non-polar (Cyclohexane,

)
CH-Form ~240–250 nm (Sharp band)Lack of stabilizing H-bonds favors the less polar CH-keto form.[1] Conjugation is interrupted at C4.
Polar Aprotic (Acetonitrile, DMSO)Mixture (OH/NH) ~250–260 nm Dipole-dipole interactions begin to stabilize the more polar OH/NH forms.[1][2]
Polar Protic (Methanol, Ethanol)OH-Form (Major)NH-Form (Minor)~260–270 nm (Broad band)Solvent acts as H-bond donor/acceptor, stabilizing the aromatic enol (OH) and keto-amine (NH) forms.[1][2]
Basic Aqueous (NaOH 0.1M)Anion ~280–300 nm Deprotonation yields a fully delocalized anion, resulting in the strongest red shift.[1][2]
Distinguishing OH vs. NH Forms

Distinguishing the OH and NH forms solely by UV-Vis is difficult due to spectral overlap.[1]

  • OH-Form: Typically resembles the spectra of O-methyl fixed derivatives (e.g., 5-methoxypyrazole).[1]

  • NH-Form: Typically resembles the spectra of N-methyl fixed derivatives (e.g., Antipyrine analogs).[1] The NH-form often exhibits a "shoulder" or a slight red shift compared to the OH-form due to cross-conjugation.

Experimental Protocol: Self-Validating Determination

To ensure scientific integrity, researchers should not rely on a single scan.[2] The following protocol uses solvatochromism and fixed derivatives to validate tautomer assignment.

Reagents & Preparation
  • Analyte: Pyrazol-5-ol derivative (Recrystallized, >98% purity).[1]

  • Solvents: Spectroscopic grade Cyclohexane (Non-polar reference) and Ethanol (Polar reference).[1][2]

  • Validation Standards (Optional but Recommended):

    • O-methyl derivative (Fixed Enol).[1]

    • N-methyl derivative (Fixed Keto-amine).[1]

Workflow Diagram

Protocol Start Start: Tautomer Identification Stock Prepare Stock Solution (1 mM in MeOH) Start->Stock Split Aliquot into Quartz Cuvettes Stock->Split Exp1 Scan 1: Non-Polar (Cyclohexane/CHCl3) Target: CH-Form detection Split->Exp1 Exp2 Scan 2: Polar Protic (Ethanol/MeOH) Target: OH/NH-Form detection Split->Exp2 Analyze Compare Lambda Max Exp1->Analyze Exp2->Analyze Decision Isosbestic Point Observed in Binary Mixtures? Analyze->Decision Result1 Clean 2-Component Equilibrium (e.g., CH <-> OH) Decision->Result1 Yes Result2 Complex Multi-component System (Requires NMR validation) Decision->Result2 No

Figure 2: Experimental workflow for UV-Vis tautomer determination.

Step-by-Step Methodology
  • Baseline Correction: Perform a blank scan with pure solvent.[2] This is critical in the 200–250 nm region where organic solvents often absorb.[2]

  • Scan 1 (Non-Polar): Dilute stock into Cyclohexane to ~10–50

    
    .
    
    • Observation: Look for a sharp peak at 240–250 nm .[1][2]

    • Interpretation: High intensity here confirms the CH-form .[1]

  • Scan 2 (Polar): Dilute stock into Ethanol.

    • Observation: Look for a bathochromic shift (red shift) to 260–275 nm and broadening of the band.[1][2]

    • Interpretation: This confirms the transition to OH/NH forms .[1][2]

  • Isosbestic Point Check: Create a binary solvent mixture (e.g., Cyclohexane with increasing % Ethanol).[1][2] If a clear isosbestic point (a specific wavelength where absorbance remains constant) appears, it proves a clean equilibrium between two dominant species (e.g., CH

    
     OH).[1][2]
    

Critical Considerations for Drug Development

When developing pyrazolone-based drugs (e.g., Edaravone analogs), apply these insights:

  • Concentration Dependence: In non-polar solvents, pyrazolones can form hydrogen-bonded dimers (similar to carboxylic acids).[1][2] Always run a concentration gradient (

    
     to 
    
    
    
    ).[1][2] If
    
    
    or
    
    
    changes with concentration, dimerization is occurring.[1][2]
  • Substituent Effects:

    • Electron Withdrawing Groups (EWGs) at C4 (e.g., -NO2, -COR) strongly favor the OH-form due to intramolecular H-bonding (chelation).[1]

    • Bulky Groups at N1 can sterically hinder solvation, potentially trapping the molecule in the CH-form .

References

  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976).[1][2] The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1. Academic Press.[2] (The foundational text on heterocyclic tautomerism).

  • Perez-Gonzalez, M., et al. (2022).[1][2][3] "Spectral analysis of different stabilized tautomeric forms of 1-phenyl-substituted pyrazolones." Bulgarian Chemical Communications.[1][2]

  • Holzer, W., & Hallak, I. (2004).[1][2] "On the Tautomerism of 1-Phenyl-3-methylpyrazol-5-one." Monatshefte für Chemie. (Detailed NMR/UV comparison of Edaravone analogs).

  • Antonov, L., et al. (1999).[1][2] "Tautomerism of 1-phenyl-3-methyl-4-acylpyrazol-5-ones: UV-Vis and molecular modeling study." Dyes and Pigments.[2]

  • Gupta, S.C., et al. (2010).[1][2] "Solvent effects on the electronic absorption spectra of some substituted pyrazolones." Journal of Molecular Structure.

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Reactant of Route 1
1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol
Reactant of Route 2
1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol
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